Tetradecanedioic acid

概要

説明

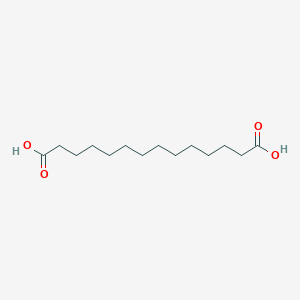

テトラデカン二酸は、1,14-テトラデカン二酸としても知られており、分子式がC14H26O4である長鎖ジカルボン酸です。水にわずかに溶ける白色の結晶性固体です。 この化合物は主に有機合成の中間体として使用され、ポリマー、樹脂、その他の工業用化学品の製造においてさまざまな用途があります .

準備方法

合成経路と反応条件

テトラデカン二酸は、いくつかの方法によって合成することができます。一般的な合成経路の1つは、過マンガン酸カリウムや硝酸などの強力な酸化剤を用いたテトラデカン酸化です。 反応は通常、高収率を得るために高温と長時間反応時間を必要とします .

別の方法は、テトラデカンをチオニルクロリドと反応させることで得られるテトラデカン二酸クロリドの加水分解です。 加水分解反応は、水酸化ナトリウムなどの塩基の存在下で行われ、テトラデカン二酸が生成されます .

工業生産方法

テトラデカン二酸の工業生産は、多くの場合、長鎖アルカンの微生物酸化を伴います。カンジダ・ビスワナシーなどの特定の菌株が、制御された条件下でテトラデカンをテトラデカン二酸に酸化するために使用されます。 このバイオテクノロジーアプローチは、従来の化学合成方法と比較して環境にやさしいと考えられています .

化学反応の分析

反応の種類

テトラデカン二酸は、次のようなさまざまな化学反応を起こします。

酸化: より短鎖のジカルボン酸を生成するためにさらに酸化することができます。

還元: テトラデカン二酸の還元により、テトラデカンジオールが得られます。

エステル化: 酸触媒の存在下でアルコールと反応してエステルを形成します。

アミド化: アミンと反応してアミドを形成します。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、硝酸、その他の強力な酸化剤。

還元: パラジウムやニッケルなどの金属触媒の存在下での水素ガス。

エステル化: アルコール(例:メタノール、エタノール)と酸触媒(例:硫酸)。

アミド化: アミン(例:エチルアミン、ブチルアミン)と脱水剤(例:ジシクロヘキシルカルボジイミド)。

形成される主な生成物

酸化: より短鎖のジカルボン酸。

還元: テトラデカンジオール。

エステル化: テトラデカン二酸エステル。

アミド化: テトラデカン二酸アミド。

科学研究アプリケーション

テトラデカン二酸は、科学研究において幅広い用途があります。

化学: ポリマーや樹脂の合成における構成ブロックとして使用されます。また、さまざまな有機化合物の調製にも使用されます。

生物学: 代謝経路における役割と、特定の疾患の潜在的なバイオマーカーとして研究されています。

医学: 薬物送達システムにおける潜在的な用途と、医薬製剤の成分として調査されています。

科学的研究の応用

Tetradecanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and resins. It is also used in the preparation of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Used in the production of high-performance nylons, adhesives, and coatings

作用機序

テトラデカン二酸は、主に代謝経路との相互作用を通じて作用を及ぼします。それはミトコンドリアにおける解離剤として作用し、呼吸と酸化的リン酸化の速度に影響を与えることが知られています。 この化合物は、ミトコンドリア膜全体のプロトン勾配に影響を与える可能性があり、ATP合成とエネルギー産生の変化につながります .

類似化合物との比較

類似化合物

ドデカン二酸: 類似の化学的性質を持つより短鎖のジカルボン酸。

ヘキサデカン二酸: 類似の用途を持つより長鎖のジカルボン酸。

セバシン酸: ポリマーや樹脂の製造に使用される別のジカルボン酸。

独自性

テトラデカン二酸は、特定の鎖長により、独自の物理的および化学的特性を備えている点でユニークです。その中間鎖長は、より短鎖またはより長鎖のジカルボン酸では効果的ではない可能性のある用途に適しています。 さらに、ミトコンドリア呼吸における解離剤としての役割は、他のジカルボン酸とは異なります .

生物活性

Tetradecanedioic acid (TDA), also known as 1,14-tetradecanedioic acid, is a dicarboxylic acid belonging to the class of long-chain fatty acids. It has garnered attention due to its potential biological activities, particularly in relation to drug metabolism and transport processes. This article explores the biological activity of TDA, focusing on its role as a biomarker, its metabolic pathways, and its implications in drug-drug interactions.

- Molecular Formula : C₁₄H₂₄O₄

- Molecular Weight : 282.502 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 434.1 ± 18.0 °C at 760 mmHg

- Flash Point : 230.5 ± 17.7 °C

TDA is a hydrophobic molecule, practically insoluble in water, which influences its biological interactions and transport mechanisms within the body .

Endogenous Metabolite

TDA is classified as an endogenous metabolite, meaning it is produced naturally within the body. It plays a significant role in various metabolic processes and has been identified as a potential biomarker for evaluating drug-drug interactions (DDIs) mediated by hepatic transporters, specifically organic anion-transporting polypeptides (OATPs) .

Research indicates that TDA can act as a substrate for OATP transporters, which are crucial in the hepatic uptake of various drugs and endogenous compounds. The interaction of TDA with these transporters can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity .

Drug-Drug Interaction Studies

A clinical study evaluated the potential of TDA as a biomarker for DDIs involving OATP transporters. The study utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify plasma levels of TDA in subjects administered with known OATP substrates. The findings suggested that TDA levels correlate with the pharmacokinetic profiles of these substrates, supporting its role as a reliable biomarker for assessing DDI risk .

Salivary Metabolomics

Recent research has explored salivary metabolomics to identify TDA among other metabolites as a non-invasive biomarker for drug-induced liver injury (DILI). In this study, saliva samples from patients with DILI were analyzed using ultrahigh-pressure liquid chromatography coupled with tandem mass spectrometry, revealing significant alterations in metabolite profiles including TDA . This underscores the potential of TDA not only in drug metabolism but also in clinical diagnostics.

Implications for Drug Development

The ability to utilize TDA as a biomarker for DDIs presents significant implications for drug development and personalized medicine. By understanding how TDA interacts with various drugs through OATP transporters, pharmaceutical researchers can better predict drug behavior in the body, leading to more effective and safer therapeutic strategies.

特性

IUPAC Name |

tetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061166 | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

821-38-5 | |

| Record name | Tetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]

A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this compound. [, , , , , ]

A: Yes, this compound exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []

A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []

A: Yes, recent research suggests that this compound could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of this compound were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]

A: Research indicates that a non-metabolizable analog of this compound, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []

A: this compound serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]

A: Yes, this compound can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying this compound in various matrices. Researchers have developed and validated these methods for analyzing this compound in plasma and other biological samples. [, , , , ]

A: While specific details regarding this compound's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。